2'-Chloroacetophenone
Overview
Description
2’-Chloroacetophenone appears as a white crystalline solid . It is denser than water and insoluble in water . The vapors are very irritating to the eyes . It has a floral odor and is used as a riot control agent .
Synthesis Analysis
2’-Chloroacetophenone can be synthesized through various methods . One such method involves the reaction of reductive dehalogenation with diethyl ether in lithium hydroxide monohydrate at 20°C for 1.5 hours .Molecular Structure Analysis
The molecular formula of 2’-Chloroacetophenone is C8H7ClO . Its molecular weight is 154.594 . The IUPAC Standard InChI is InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2 .Chemical Reactions Analysis
2’-Chloroacetophenone undergoes stereoselective reduction to ®-2’-chloro-1-phenyl-ethanol by Saccharomyces cerevisiae B5 . It is commonly used as a lacrimator .Physical And Chemical Properties Analysis
2’-Chloroacetophenone is a white crystalline solid . It is denser than water and insoluble in water . It has a floral odor . The boiling point is 472° to 473°F (244° to 245°C) . The density is 1.32 at 20°C for solid and 1.19 at 58°C for liquid .Scientific Research Applications
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Adsorption at the Air-Environmental Water Interface
- Scientific Field: Environmental Science
- Summary of Application: This study focused on the adsorption of 2-Chloroacetophenone at the air-environmental water interface. The widespread surface of the air-water interface plays a crucial role in the partitioning processes between the atmosphere and the hydrosphere .
- Methods of Application: The interface partition constant of 2-Chloroacetophenone was obtained by measuring the mass uptake vapor on different environmental water films with various thicknesses . The surface tension, dissolved organic matter, and salinity of the environmental samples were analyzed .
- Results: The partition constant of 2-Chloroacetophenone in pure water, river water and sea water samples at 288 K were 1182.2 ± 49.9, 1606.6 ± 101.3 and 408.9 ± 18.3, respectively . The results also indicate that the adsorption partitioning ability of 2-Chloroacetophenone at the air/water interface was negatively correlated with surface tension .
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α-Bromination Reaction on Acetophenone Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .
- Methods of Application: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored . 4-Chloro-α-bromo-acetophenone was synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
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Riot-Control Agent (Tear Gas) and in Chemical Mace
- Scientific Field: Law Enforcement
- Summary of Application: 2-Chloroacetophenone is primarily used as a riot-control agent (tear gas) and in Chemical Mace .
- Methods of Application: It is deployed in situations of civil unrest to disperse crowds .
- Results: It causes uncontrolled sneezing, coughing, eye irritation and lacrimation .
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Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 2’-Chloroacetophenone is used as a starting material in the synthesis of various heterocyclic compounds .
- Methods of Application: The compound is reacted with different reagents under specific conditions to form the desired heterocyclic compound .
- Results: The yield and properties of the synthesized compound depend on the specific reaction conditions and reagents used .
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Chemical Mace
- Scientific Field: Law Enforcement
- Summary of Application: 2’-Chloroacetophenone is a major component of chemical mace, a type of tear gas .
- Methods of Application: The compound is dispersed in aerosol form to incapacitate individuals by causing severe eye and respiratory pain .
- Results: The use of chemical mace has been effective in crowd control and self-defense situations .
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Toxicological Studies
- Scientific Field: Toxicology
- Summary of Application: 2’-Chloroacetophenone is used in toxicological studies to understand its impact on human health .
- Methods of Application: The compound is administered in controlled doses to study subjects, and various health parameters are monitored .
- Results: Studies have shown that 2’-Chloroacetophenone can cause acute toxicity when ingested, inhaled, or comes into contact with the skin .
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Preparation of Other Chemical Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 2’-Chloroacetophenone is a useful building block in organic chemistry . It is used in the preparation of other chemical compounds .
- Methods of Application: The compound can be reacted with different reagents under specific conditions to form the desired chemical compound .
- Results: The yield and properties of the synthesized compound depend on the specific reaction conditions and reagents used .
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Pharmaceutical Intermediate
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: 2’-Chloroacetophenone is used as a pharmaceutical intermediate .
- Methods of Application: It is used in the synthesis of various pharmaceutical compounds .
- Results: The specific results depend on the pharmaceutical compound being synthesized .
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Alcohol Denaturant
- Scientific Field: Industrial Chemistry
- Summary of Application: 2’-Chloroacetophenone was formerly used as an alcohol denaturant .
- Methods of Application: It was added to alcohol to make it unsuitable for drinking .
- Results: The addition of 2’-Chloroacetophenone made the alcohol bitter and nauseating to prevent its consumption .
Safety And Hazards
2’-Chloroacetophenone is a potent eye, throat, and skin irritant . Acute inhalation exposure causes burning of the eyes with lacrimation, some degree of blurred vision, possible corneal damage, irritation and burning of the nose, throat, and skin, and burning in the chest with dyspnea . Acute dermal exposure is irritating and can result in first, second, and third degree chemical burns in humans .
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOYHCIRUPHUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062201 | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloroacetophenone | |
CAS RN |
2142-68-9 | |
Record name | 2′-Chloroacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Chloroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-chloroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-Chlorophenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8Q8TNE2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.